molecular formula C12H17NO3 B10765001 3-Methoxy-4,5-methylenedioxy-N-methylamphetamine CAS No. 172518-52-4

3-Methoxy-4,5-methylenedioxy-N-methylamphetamine

Cat. No.: B10765001
CAS No.: 172518-52-4
M. Wt: 223.27 g/mol
InChI Key: XEULPLUJSUSGMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MMDMA (hydrochloride), also known as 5-methoxy-3,4-methylenedioxymethylamphetamine, is a synthetic compound that belongs to the class of entactogens. It is structurally related to MDMA (3,4-methylenedioxymethamphetamine) and is known for its psychoactive properties. MMDMA (hydrochloride) is primarily used as an analytical reference material in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MMDMA (hydrochloride) typically involves multiple steps, starting from a non-controlled starting materialThe final step involves the formation of the hydrochloride salt to increase the compound’s stability and solubility .

Industrial Production Methods

Industrial production of MMDMA (hydrochloride) follows Current Good Manufacturing Practice (cGMP) guidelines to ensure high purity and consistency. The process involves large-scale synthesis with rigorous quality control measures to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

MMDMA (hydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

MMDMA (hydrochloride) has several scientific research applications, including:

Mechanism of Action

MMDMA (hydrochloride) exerts its effects by acting as a releasing agent for serotonin, norepinephrine, and dopamine. It enters neurons via monoamine transporters and inhibits the vesicular monoamine transporter, leading to increased concentrations of these neurotransmitters in the cytoplasm. This induces their release by reversing their respective transporters through phosphorylation. Additionally, MMDMA (hydrochloride) acts as a weak agonist for 5-HT1 and 5-HT2 receptors, contributing to its psychoactive effects .

Comparison with Similar Compounds

MMDMA (hydrochloride) is structurally and functionally similar to other entactogens such as MDMA, MDA (3,4-methylenedioxyamphetamine), and MMDA (3-methoxy-4,5-methylenedioxyamphetamine). it is unique due to the presence of the methoxy group, which may alter its pharmacological profile and effects. Similar compounds include:

MMDMA (hydrochloride) stands out due to its specific chemical structure, which influences its interaction with neurotransmitter systems and its potential therapeutic applications.

Properties

IUPAC Name

1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(13-2)4-9-5-10(14-3)12-11(6-9)15-7-16-12/h5-6,8,13H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEULPLUJSUSGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)OC)OCO2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701027670
Record name 7-Methoxy-N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172518-52-4
Record name 7-Methoxy-N,α-dimethyl-1,3-benzodioxole-5-ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=172518-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name MMDMA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172518524
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Methoxy-N,alpha-dimethyl-1,3-benzodioxole-5-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701027670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MMDMA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR5ZT8ZV9F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.